HPV6 E1 Helicase Inhibition: Unique Antiviral Activity vs. Broad-Spectrum MMP Inhibitors
This compound exhibits a low micromolar IC50 for inhibiting the ATPase activity of HPV6 E1 helicase, a target critical for viral DNA replication. This activity is absent in common broad-spectrum MMP inhibitors like Marimastat and PD166793, which are inactive against this viral target [1]. The inhibition mechanism is allosteric, involving a binding pocket defined by Tyr-486 in HPV6 E1, which is distinct from the catalytic zinc-binding site targeted by most MMP inhibitors [2]. This provides a unique starting point for antiviral development against HPV.
| Evidence Dimension | Inhibition of HPV6 E1 ATPase Activity (IC50) |
|---|---|
| Target Compound Data | Low micromolar (2-3 μM at 1 μM ATP) [1][2] |
| Comparator Or Baseline | Marimastat, PD166793 |
| Quantified Difference | >100-fold difference (Target compound active; comparators inactive at 80 μM) [1] |
| Conditions | In vitro ATPase assay using purified full-length HPV6 E1 protein and 1 μM ATP [1][2] |
Why This Matters
Procurement of this compound is essential for HPV antiviral research programs, as broad-spectrum MMP inhibitors cannot substitute for this specific antiviral activity.
- [1] White, P. W., et al. (2005). Biphenylsulfonacetic acid inhibitors of the human papillomavirus type 6 E1 helicase inhibit ATP hydrolysis by an allosteric mechanism involving tyrosine 486. Antimicrobial Agents and Chemotherapy, 49(12), 4834-4842. View Source
- [2] Faucher, A. M., et al. (2004). Discovery of small-molecule inhibitors of the ATPase activity of human papillomavirus E1 helicase. Journal of Medicinal Chemistry, 47(1), 18-21. View Source
